2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid
Description
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a methyl(methylimino)oxo-λ⁶-sulfanyl group and at the 3-position with a carboxylic acid moiety.
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-9-14(2,13)7-6(8(11)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
FJXLHQMEKNCEJX-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with methylamine and sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other sulfur-containing heterocyclic carboxylic acids. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Group Comparison
Key Findings from Structural Comparisons
Polarity and Solubility: The pyridine-based compound (target molecule) is expected to exhibit higher aqueous solubility than furan or pyrrolidone analogs due to its ionizable –COOH group and polar sulfoximine substituent. However, its solubility may be lower than the hydrochloride salt derivative of the propanoic acid analog . The lactam group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid reduces solubility compared to pyridine derivatives, as noted in its SDS .
Furan-based analogs lack sulfur-mediated electronic effects, relying instead on oxygen’s electronegativity for reactivity .
Stability and Reactivity :
- Sulfur-containing compounds like the target molecule may undergo oxidation or metabolic conjugation, whereas pyrrolidone and furan derivatives are generally more stable under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
